molecular formula C14H14NO5P B14432103 4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate CAS No. 77273-71-3

4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate

Cat. No.: B14432103
CAS No.: 77273-71-3
M. Wt: 307.24 g/mol
InChI Key: AOQHRXCKRQFFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is an organic compound with a complex structure that includes an acetamido group, a biphenyl moiety, and a dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate typically involves multiple steps. One common method starts with the acylation of 4-amino[1,1’-biphenyl]-3-yl with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with phosphorus oxychloride (POCl₃) to introduce the dihydrogen phosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or biphenyl moieties, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism by which 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the biphenyl moiety provides hydrophobic interactions. The dihydrogen phosphate group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl dihydrogen phosphate: Similar structure but lacks the biphenyl moiety.

    4-Acetamido-TEMPO: Contains an acetamido group but differs in the presence of a stable radical moiety.

Uniqueness

4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and dihydrogen phosphate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

77273-71-3

Molecular Formula

C14H14NO5P

Molecular Weight

307.24 g/mol

IUPAC Name

(2-acetamido-5-phenylphenyl) dihydrogen phosphate

InChI

InChI=1S/C14H14NO5P/c1-10(16)15-13-8-7-12(11-5-3-2-4-6-11)9-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H2,17,18,19)

InChI Key

AOQHRXCKRQFFFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.